2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol
Overview
Description
2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol is a heterocyclic organic compound with the molecular formula C10H19NO It is characterized by a hexahydroisoindole ring structure attached to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-(hexahydro-1H-isoindol-2(3H)-yl)acetaldehyde using a palladium or platinum catalyst under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: 2-(hexahydro-1H-isoindol-2(3H)-yl)acetaldehyde or 2-(hexahydro-1H-isoindol-2(3H)-yl)acetone.
Reduction: 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanamine or this compound.
Substitution: 2-(hexahydro-1H-isoindol-2(3H)-yl)ethyl halides or esters.
Scientific Research Applications
2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(hexahydro-1H-isoindol-2(3H)-yl)acetaldehyde
- 2-(hexahydro-1H-isoindol-2(3H)-yl)acetone
- 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanamine
Uniqueness
2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol is unique due to its specific ring structure and the presence of both hydroxyl and amine functional groups
Properties
IUPAC Name |
2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-6-5-11-7-9-3-1-2-4-10(9)8-11/h9-10,12H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMLIGFXZMOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495495 | |
Record name | 2-(Octahydro-2H-isoindol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63023-81-4 | |
Record name | 2-(Octahydro-2H-isoindol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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